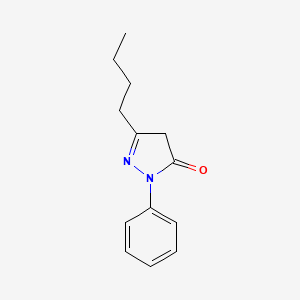

3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

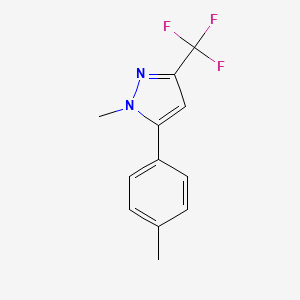

“3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one” is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Molecular Structure Analysis

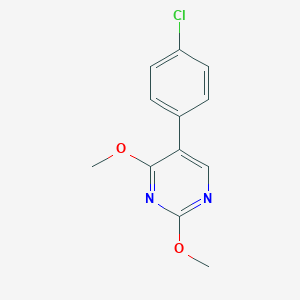

The crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Many syntheses of pyrazole and pyrazoline have been reported successively in the literature, including condensation of α, β-unsaturated carbonyl compounds with substituted hydrazines .科学研究应用

Antibacterial and Antifungal Applications

This compound has been studied for its potential as an antibacterial and antifungal agent. Research indicates that derivatives of 4,5-dihydro-1H-pyrazole can be promising objects for searching antibacterial agents . They have been evaluated for in vitro antibacterial activity against pathogenic bacterial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against strains such as Aspergillus flavus and Candida albicans .

Antileishmanial and Antimalarial Evaluation

Synthesized pyrazole derivatives have been evaluated for their in vitro antileishmanial and in vivo antimalarial activities. These studies are crucial for developing new treatments against diseases like leishmaniasis and malaria, which are caused by parasitic infections .

Luminescent Properties

After the reduction of the nitro group in these compounds, the resulting amino derivatives of pyrazoles can exhibit excellent luminescent properties. This application could be significant in the development of new materials for optoelectronic devices .

Synthesis Catalysis

There has been research into the synthesis of 1,3,5-trisubstituted-1H-pyrazoles using vitamin B1 as a catalyst. This process has implications for the efficient synthesis of pyrazole derivatives with potential applications in various fields .

作用机制

Target of Action

Similar compounds have shown potential antibacterial and antifungal activity , suggesting that the targets could be enzymes or proteins essential to these microorganisms.

Biochemical Pathways

Given its potential antibacterial and antifungal activity , it may interfere with essential biochemical pathways in these organisms, such as cell wall synthesis or DNA replication.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.

Result of Action

Given its potential antibacterial and antifungal activity , it’s likely that the compound leads to the death of these microorganisms.

未来方向

The future directions for “3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one” and similar compounds could involve further exploration of their synthesis techniques and biological activity. Given their wide range of applications and the increasing popularity of pyrazoles in several fields of science, there is potential for continued development and discovery .

属性

IUPAC Name |

5-butyl-2-phenyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-3-7-11-10-13(16)15(14-11)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCWVTIKWVLDGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B6324189.png)